molecular formula C48H74F3N13O12 B8075408 [Sar1, Ile8]-Angiotensin II (TFA)

[Sar1, Ile8]-Angiotensin II (TFA)

Cat. No.: B8075408
M. Wt: 1082.2 g/mol
InChI Key: CRMJFLJNJDPPTM-OFHYUQTQSA-N
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Description

[Sar1, Ile8]-Angiotensin II (TFA) is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is modified at the first and eighth positions of the angiotensin II peptide sequence, where sarcosine replaces aspartic acid and isoleucine replaces phenylalanine, respectively. The trifluoroacetate (TFA) salt form enhances its stability and solubility for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Sar1, Ile8]-Angiotensin II (TFA) involves solid-phase peptide synthesis (SPPS), a method widely used for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected and coupled to the growing peptide chain. The specific steps include:

    Resin Loading: The C-terminal amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the deprotected amino acid on the resin.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of [Sar1, Ile8]-Angiotensin II (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

[Sar1, Ile8]-Angiotensin II (TFA) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents for mutagenesis, such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced disulfide bonds.

    Substitution: Peptide with altered amino acid sequence.

Scientific Research Applications

[Sar1, Ile8]-Angiotensin II (TFA) is extensively used in scientific research due to its ability to mimic the physiological effects of angiotensin II while providing enhanced stability. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of angiotensin II in cellular signaling and receptor binding.

    Medicine: Exploring potential therapeutic uses in hypertension and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Mechanism of Action

[Sar1, Ile8]-Angiotensin II (TFA) exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The natural hormone with similar receptor binding properties but less stability.

    [Sar1, Val5, Ala8]-Angiotensin II: Another analog with different modifications, used for studying receptor specificity.

    Losartan: An angiotensin II receptor antagonist used as an antihypertensive drug.

Uniqueness

[Sar1, Ile8]-Angiotensin II (TFA) is unique due to its specific modifications that enhance stability and receptor binding affinity. These properties make it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N13O10.C2HF3O2/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48;3-2(4,5)1(6)7/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51);(H,6,7)/t26-,27-,31-,32-,33-,34-,36-,37-,38-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMJFLJNJDPPTM-OFHYUQTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1082.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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